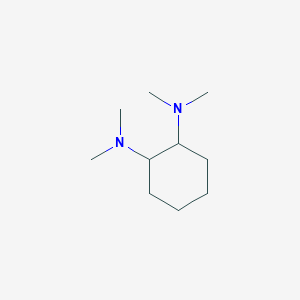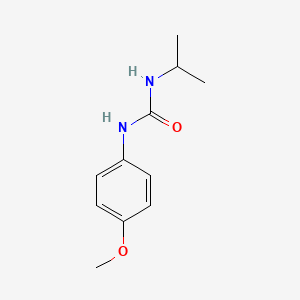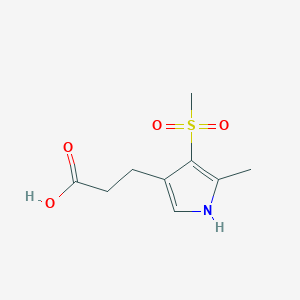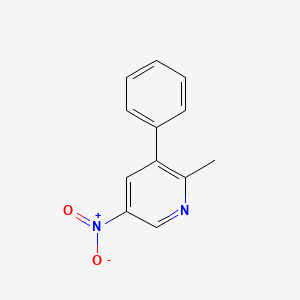
2-methyl-5-nitro-3-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-3-phenylpyridine (2MNP) is a compound that is used in a variety of scientific and industrial applications. It is a colorless crystalline solid that is insoluble in water and is a member of the pyridine family of compounds. 2MNP is used in the synthesis of a variety of organic compounds, as well as for the production of pharmaceuticals, pesticides, and other chemicals. Additionally, 2MNP has been studied for its potential use in medical applications, such as cancer therapy.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-nitro-3-phenylpyridine has been used in a variety of scientific research applications, including the synthesis of other organic compounds and the study of its biochemical and physiological effects. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to possess anti-tumor activity in some animal models. This compound has also been investigated for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of 2-methyl-5-nitro-3-phenylpyridine is currently unknown, however, it is believed to be related to its ability to inhibit the production of certain enzymes involved in tumor growth and inflammation. Additionally, this compound has been shown to interfere with the metabolism of certain proteins and lipids, which may also contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to possess anti-tumor activity, reduce inflammation, and inhibit the production of certain enzymes involved in tumor growth and inflammation. Additionally, this compound has been shown to interfere with the metabolism of certain proteins and lipids, which may also contribute to its anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-nitro-3-phenylpyridine has several advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, this compound has a wide range of potential applications and can be used in a variety of scientific research experiments.
However, there are also some limitations to using this compound in laboratory experiments. The exact mechanism of action of this compound is not yet known, making it difficult to accurately predict its effects. Additionally, this compound is a relatively unstable compound and can be difficult to store and handle.
Zukünftige Richtungen
The potential future directions for 2-methyl-5-nitro-3-phenylpyridine are numerous. Further research is needed to better understand the exact mechanism of action of this compound and its potential uses in medical applications, such as cancer therapy. Additionally, further research is needed to investigate the potential use of this compound in other industrial and scientific applications, such as the production of pharmaceuticals, pesticides, and other chemicals. Finally, further research is needed to investigate the potential side effects of this compound and to develop methods for its safe and effective storage and handling.
Synthesemethoden
2-methyl-5-nitro-3-phenylpyridine is synthesized from the reaction of 2-methyl-5-nitropyridine and phenylmagnesium bromide. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) and at a temperature of around 150°C. The reaction is usually complete in about 4 hours, and the product is isolated by precipitation with ethyl acetate. The product is then purified by recrystallization from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
2-methyl-5-nitro-3-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9-12(10-5-3-2-4-6-10)7-11(8-13-9)14(15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXUDZAWMCDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

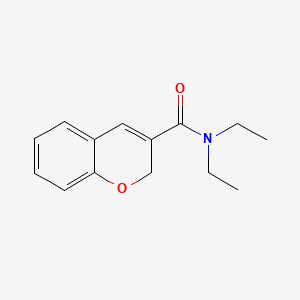

![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
